Product packaging for Vatinoxan hydrochloride(Cat. No.:CAS No. 130466-38-5)

Vatinoxan hydrochloride

Cat. No.: B1676622
CAS No.: 130466-38-5
M. Wt: 455.0 g/mol
InChI Key: UTMOWVIYZQWJHT-VASSOYJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27ClN4O4S B1676622 Vatinoxan hydrochloride CAS No. 130466-38-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOWVIYZQWJHT-VASSOYJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926749
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130466-38-5
Record name Methanesulfonamide, N-[2-[(2R,12bS)-1,3,4,6,7,12b-hexahydro-2′-oxospiro[2H-benzofuro[2,3-a]quinolizine-2,4′-imidazolidin]-3′-yl]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130466-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130466385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2'-Hydroxy-1,3,4,6,7,12b-hexahydrospiro[1-benzofuro[2,3-a]quinolizine-2,4'-imidazol]-3'(5'H)-yl)ethyl]methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATINOXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66932R910R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualizing Alpha 2 Adrenoceptor Antagonists in Anesthetic Practice

Alpha-2 adrenoceptor agonists are widely utilized in veterinary medicine to induce dose-dependent sedation, muscle relaxation, and analgesia. nih.govvin.com These effects are desirable for a variety of clinical examinations, procedures, and minor surgeries. dechra-us.com However, their utility is often accompanied by significant cardiovascular side effects, which are largely mediated by the activation of alpha-2 adrenoceptors located in the peripheral vasculature. avma.orgresearchgate.net

The activation of these peripheral receptors leads to vasoconstriction, an initial increase in blood pressure, and a subsequent reflex bradycardia (a slowed heart rate). avma.orgeuropa.eu While generally well-tolerated in young, healthy animals, these cardiovascular changes can be a concern in certain patients. nih.gov To manage these effects and to shorten recovery times, alpha-2 adrenoceptor antagonists are employed. vin.com These antagonists reverse the effects of the agonists, and their use has become an integral part of anesthetic protocols involving alpha-2 agonists. nih.govvin.com

Evolution of Alpha 2 Adrenergic Modulation Strategies

The use of alpha-2 adrenergic agents in veterinary medicine has evolved significantly over the past few decades. vin.comvin.com Early strategies involved the use of non-selective alpha-2 antagonists, which block both central and peripheral alpha-2 adrenoceptors. vetscraft.comavma.org While effective in reversing both the sedative and cardiovascular effects of the agonists, this approach also meant a rapid and sometimes undesirable arousal from sedation. nih.gov

The development of more selective agents represented a significant advancement. This includes a move towards more receptor-specific agonists and the strategic use of antagonists. helsinki.fi The evolution of these strategies has been driven by a desire to harness the beneficial sedative and analgesic effects of alpha-2 agonists while minimizing their undesirable side effects. nih.gov This has led to the exploration of different combinations of drugs and the development of agents with more targeted actions. nih.gov

Rationale for Peripherally Selective Antagonism in Clinical Sedation and Analgesia

Adrenoceptor Binding Affinity and Selectivity Profile

Vatinoxan exhibits a distinct binding affinity and selectivity profile for adrenoceptors, which underpins its specific pharmacological actions.

Alpha-2 Adrenoceptor Subtype Specificity

While vatinoxan is established as a potent α2-adrenoceptor antagonist, detailed public information regarding its specific binding affinities for the different α2-adrenoceptor subtypes (α2A, α2B, and α2C) is not extensively available. However, it is understood that the RS-diastereomer of vatinoxan is the most potent isomer in terms of its antagonistic effect on human alpha-2 adrenoceptors. europa.eu Further research is needed to fully elucidate the concentration of vatinoxan required to inhibit the pharmacological effects of α2-agonists at each specific receptor subclass. core.ac.uk

Preferential Antagonism of Peripheral Alpha-2 Adrenoceptors

A key feature of vatinoxan is its preferential antagonism of α2-adrenoceptors located in peripheral tissues. cabidigitallibrary.orgarccjournals.com This selectivity is attributed to its limited ability to penetrate the blood-brain barrier. arccjournals.commedchemexpress.comavma.org Studies in various animal models have confirmed this peripheral action. For instance, in dogs, the concentration of vatinoxan in the central nervous system (CNS) was found to be approximately 50 times lower than in the plasma, confirming its peripheral selectivity. core.ac.uknih.gov This characteristic allows vatinoxan to mitigate the undesirable cardiovascular side effects of α2-agonists, such as vasoconstriction and bradycardia, which are mediated by peripheral α2-adrenoceptors, without significantly affecting their desired sedative and analgesic effects that originate in the CNS. avma.orgdrugs.comeuropa.eu

Differential Selectivity for Alpha-2 Versus Alpha-1 Adrenoceptors

Vatinoxan demonstrates a pronounced selectivity for α2-adrenoceptors over α1-adrenoceptors. cabidigitallibrary.orgarccjournals.com In vitro and in vivo studies have revealed a significant difference in receptor occupancy, with the α2:α1 receptor occupancy ratio being reported as 105:1 and 30:1, respectively. cabidigitallibrary.orgarccjournals.com This high degree of selectivity ensures that its pharmacological actions are primarily directed towards the α2-adrenoceptor system, minimizing potential off-target effects associated with α1-adrenoceptor blockade.

Interactive Data Table: Adrenoceptor Selectivity of Vatinoxan

Receptor TypeSelectivity Ratio (α2:α1)Study Type
Alpha-2 Adrenoceptor105:1In Vitro
Alpha-2 Adrenoceptor30:1In Vivo

Molecular Mechanisms of Action

The therapeutic utility of vatinoxan stems from its specific molecular interactions with α2-adrenoceptors and the subsequent modulation of intracellular signaling pathways.

Receptor-Ligand Interactions

Vatinoxan functions as a competitive antagonist at α2-adrenoceptors. medchemexpress.com It binds to these receptors, thereby preventing endogenous catecholamines and exogenously administered α2-agonists from binding and activating them. medchemexpress.com This antagonistic action at peripheral α2-adrenoceptors on vascular smooth muscle leads to the attenuation of vasoconstriction. europa.eu

Intracellular Signaling Pathways Modulated by Antagonism

The antagonism of α2-adrenoceptors by vatinoxan modulates several intracellular signaling pathways. Alpha-2 adrenoceptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking these receptors, vatinoxan prevents this decrease in cAMP. This mechanism is crucial in various tissues. For example, in pancreatic β-cells, α2-adrenoceptor activation inhibits insulin (B600854) secretion. Vatinoxan's antagonism of these receptors can therefore prevent or reverse the hyperglycemic effects of α2-agonists by promoting insulin release. arccjournals.com

Absorption Kinetics and Bioavailability

Influence of Co-administration on Absorption Rate

The co-administration of vatinoxan hydrochloride with other drugs, particularly α2-adrenoceptor agonists like medetomidine (B1201911), significantly influences its absorption kinetics. When administered intramuscularly with medetomidine and butorphanol (B1668111) in dogs, vatinoxan accelerated the absorption of the co-administered drugs. nih.gov This is evidenced by a reduction in the time to reach maximum plasma concentration (Tmax) for both midazolam and levomedetomidine. nih.gov Specifically, the Tmax for midazolam was nearly halved, decreasing from 23 ± 9 minutes to 11 ± 6 minutes, and for levomedetomidine, it was reduced from 32 ± 15 minutes to 18 ± 6 minutes. nih.gov

This enhanced absorption is attributed to vatinoxan's ability to counteract the vasoconstriction induced by α2-adrenoceptor agonists at the injection site. helsinki.fi By preventing this local vasoconstriction, vatinoxan improves blood flow in the muscle, thereby facilitating a more rapid uptake of the co-administered substances into the systemic circulation. helsinki.fihelsinki.fi This quicker onset of action can be clinically significant, potentially leading to a faster induction of sedation. nih.govhelsinki.fi

Studies in dogs have shown that after intramuscular administration of a combination of medetomidine and vatinoxan, both compounds are rapidly and highly absorbed. europa.eu The maximum plasma concentration for vatinoxan was reached at approximately 17.5 ± 7.4 minutes. europa.eu Furthermore, the bioavailability of vatinoxan when administered intramuscularly is high, estimated at 100% when given alone and slightly lower at 91.7% when co-administered with medetomidine. europa.eu Conversely, the bioavailability of dexmedetomidine (B676), the active enantiomer of medetomidine, increased from 76.5% when given alone to 95% when combined with vatinoxan. europa.eu

In cats, the intramuscular bioavailability of vatinoxan was found to be 99%, with an absorption half-life of 0.8 minutes. helsinki.fi The co-administration of vatinoxan with dexmedetomidine and ketamine also influenced the pharmacokinetics of dexmedetomidine and the bioavailability of ketamine. helsinki.fi

Vascular Tone Modulation at Injection Sites and Perfusion Improvement

This compound acts as a peripherally selective α2-adrenoceptor antagonist. europa.euuzh.ch When co-administered with α2-adrenoceptor agonists like medetomidine or dexmedetomidine, which cause vasoconstriction, vatinoxan counteracts this effect at the injection site and systemically. helsinki.fihelsinki.fi This modulation of vascular tone leads to improved tissue perfusion. helsinki.finih.gov

By blocking the peripheral α2-adrenoceptors, vatinoxan prevents the agonist-induced decrease in blood flow, which in turn enhances the absorption rate of the co-administered drugs. helsinki.fihelsinki.fi This improvement in cardiovascular performance and blood flow is a key mechanism behind the observed faster onset of sedation when vatinoxan is included in a drug combination. helsinki.fi In horses, vatinoxan was shown to alleviate medetomidine-induced vasoconstriction, leading to better tissue perfusion. nih.gov

Distribution Characteristics

Blood-Brain Barrier Penetration and Central Nervous System Exclusion

A defining characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). helsinki.fiuzh.chnoahcompendium.co.ukavma.org This peripheral selectivity is crucial to its mechanism of action, allowing it to mitigate the peripheral cardiovascular side effects of α2-adrenoceptor agonists without significantly diminishing their desired central sedative effects. helsinki.fieuropa.eu

Studies in various animal models, including rats, marmosets, dogs, and sheep, have consistently demonstrated the poor penetration of vatinoxan into the central nervous system (CNS). helsinki.fihelsinki.finih.gov In dogs, the CNS-to-plasma concentration ratio of vatinoxan was found to be approximately 1:50, indicating that only about 2% of the plasma concentration reaches the CNS. helsinki.finih.gov This is in stark contrast to dexmedetomidine and levomedetomidine, the enantiomers of medetomidine, which showed concentrations in the CNS that were three to seven times higher than in the plasma. nih.gov

This selective distribution ensures that vatinoxan's antagonistic effects are primarily exerted on peripheral α2-adrenoceptors, thereby preventing or attenuating the cardiovascular effects of α2-agonists outside the CNS. europa.eunih.gov

Cerebrospinal Fluid Distribution Dynamics

The distribution of vatinoxan into the cerebrospinal fluid (CSF) further confirms its limited CNS penetration. In dogs, the ratio of the unbound fraction of vatinoxan in plasma to its concentration in the CSF was approximately 50:1. europa.eunoahcompendium.co.uk This indicates a significant restriction in its passage from the blood into the CSF.

A study in sheep reported that the CSF-to-plasma ratio of vatinoxan was 0.05 ± 0.01. helsinki.finih.govresearchgate.net Interestingly, the concentrations of vatinoxan in the CSF were found to be concordant with its concentrations in brain tissue, with a CSF-to-brain ratio of 0.8 ± 0.2. helsinki.finih.govresearchgate.net This suggests that CSF can be a reasonable surrogate for brain tissue concentrations of vatinoxan. helsinki.finih.gov

Vatinoxan Distribution Ratios in Animal Studies

Species CNS-to-Plasma Ratio CSF-to-Plasma Ratio CSF-to-Brain Ratio Reference
Dog ~1:50 ~1:50 (unbound plasma fraction) - helsinki.fieuropa.eunoahcompendium.co.uknih.gov
Sheep 0.06 ± 0.013 0.05 ± 0.01 0.8 ± 0.2 helsinki.finih.govresearchgate.net

Plasma Protein Binding Properties and Saturation Phenomena

Vatinoxan exhibits moderate binding to plasma proteins. noahcompendium.co.uk In dogs, the plasma protein binding of vatinoxan is approximately 70%. noahcompendium.co.uk This is in contrast to medetomidine, which has a higher plasma protein binding of 85–90%. europa.eunoahcompendium.co.uk The extent of plasma protein binding is a critical pharmacokinetic parameter as only the unbound fraction of a drug is pharmacologically active and available for distribution, metabolism, and excretion. wikipedia.org

The degree to which a drug binds to plasma proteins can influence its distribution and efficacy. wikipedia.org While the available literature provides a specific value for vatinoxan's plasma protein binding in dogs, it does not elaborate on saturation phenomena at therapeutic concentrations. Saturation of plasma protein binding would imply that at higher concentrations, a larger fraction of the drug would be unbound, potentially leading to a disproportionate increase in its pharmacological effect. However, no such saturation phenomena for vatinoxan have been detailed in the reviewed sources.

Metabolic Pathways and Biotransformation

The biotransformation of vatinoxan involves several processes that alter its chemical structure, primarily to facilitate its removal from the body. helsinki.fi

Identification and Profiling of Metabolites

Studies have been conducted to identify the metabolites of vatinoxan. In an in vitro study using cryopreserved hepatocytes, vatinoxan was incubated to observe its metabolic profile. In rat hepatocytes, nine metabolites were identified (M1, M3, M4, M5, M6, M7, M8, M9, and M10). europa.eu Conversely, only four of these metabolites were observed in dog hepatocytes. europa.eu

Cytochrome P450 Enzyme Interaction Potential

The potential for vatinoxan to interact with the cytochrome P450 (CYP) enzyme system, a major pathway for drug metabolism, has been investigated. helsinki.fi In a non-GLP-compliant in vitro study, vatinoxan demonstrated a low to very low potential to inhibit various canine CYP enzymes. europa.eu The most significant inhibition was observed with CYP3A12, showing the lowest IC50 value at 56 µM, while IC50 values for other CYP enzymes were above 100 µM. europa.eu

Another study assessed the induction potential of vatinoxan on canine CYP enzymes and found no significant induction of CYP activity at concentrations ranging from 1 to 100 µM. europa.eu These findings suggest that vatinoxan is unlikely to cause significant drug interactions through the inhibition or induction of CYP enzymes in dogs. europa.eu

In Vitro Hepatocyte Metabolism Studies in Comparative Species

Comparative in vitro studies using hepatocytes from different species have provided insights into the metabolism of vatinoxan. As mentioned previously, a study utilizing cryopreserved hepatocytes from both dogs and rats revealed species-specific differences in the metabolic profile of vatinoxan. europa.eu While nine metabolites were found in rat hepatocytes, only four were identified in dog hepatocytes, highlighting variations in metabolic pathways between species. europa.eu

SpeciesNumber of Vatinoxan Metabolites Identified in Hepatocytes
Rat9 (M1, M3, M4, M5, M6, M7, M8, M9, M10)
Dog4

Elimination Routes and Clearance Mechanisms

The elimination of vatinoxan from the body occurs through specific pathways and is influenced by its clearance rate.

Proposed Excretion Pathways

The primary route of excretion for vatinoxan appears to be through the feces via hepatobiliary elimination. europa.eu This is supported by the finding that only a very small amount, less than 5%, of the parent compound is detected in the urine of dogs. europa.eueuropa.eu While direct data on fecal elimination is not available, the low urinary excretion strongly suggests it as the main pathway. europa.eu

Impact on Co-administered Drug Clearance

Vatinoxan has been shown to significantly impact the clearance of co-administered drugs, particularly alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine. drugs.comavma.orgeuropa.eufda.gov When administered with vatinoxan, the clearance of dexmedetomidine is increased two-fold. drugs.comeuropa.eueuropa.eu This effect is attributed to vatinoxan's ability to improve cardiovascular function, which in turn enhances the perfusion of elimination organs and increases the volume of distribution of the co-administered drug. fda.govavma.org

This increased clearance leads to a shorter duration of sedation and analgesia induced by the alpha-2 agonist. drugs.comfda.gov Studies in cats have also shown that vatinoxan increases the clearance of dexmedetomidine. nih.gov In horses, vatinoxan has been observed to reduce the plasma concentrations of detomidine (B1200515) and butorphanol. cabidigitallibrary.orgarccjournals.com The pharmacokinetic interaction between vatinoxan and alpha-2 agonists, leading to enhanced clearance of the latter, is a consistent finding across several animal species. cabidigitallibrary.orgarccjournals.comavma.orgavma.org

Co-administered DrugEffect of Vatinoxan on ClearanceSpecies
DexmedetomidineIncreased two-foldDog
DexmedetomidineIncreasedCat
MedetomidineIncreasedDog
DetomidineIncreased (inferred from reduced plasma concentrations)Horse
ButorphanolIncreased (inferred from reduced plasma concentrations)Horse

Preclinical Research Investigating Vatinoxan Hydrochloride Efficacy and Safety

In Vitro Pharmacological Investigations

In vitro studies have been crucial in elucidating the fundamental mechanism of action of vatinoxan (B1682196), specifically its interaction with adrenergic receptors.

Vatinoxan is characterized as a peripherally acting α2-adrenoceptor antagonist. magonlinelibrary.commagonlinelibrary.com Its primary mechanism involves binding to α2-adrenoceptors, thereby preventing or reducing the effects of α2-adrenoceptor agonists. magonlinelibrary.com A key feature of vatinoxan is its selectivity for α2-adrenoceptors over α1-adrenoceptors. In vitro studies have demonstrated that vatinoxan possesses a significantly higher affinity for α2 receptors, with an α2:α1 receptor occupancy ratio reported to be 105:1. This selectivity is crucial to its pharmacological profile, as it primarily targets the receptors responsible for the undesirable peripheral effects of α2-agonists, such as vasoconstriction, while having less impact on α1-receptors.

Functionally, vatinoxan acts as an antagonist to the effects of α2-adrenoceptor agonists like medetomidine (B1201911) and its active enantiomer, dexmedetomidine (B676). magonlinelibrary.commagonlinelibrary.com By occupying peripheral α2-adrenoceptors, particularly those on vascular smooth muscle cells, vatinoxan competitively inhibits the vasoconstriction induced by these agonists. avma.orgctfassets.net This antagonism at the receptor level is the foundation for its ability to modulate the cardiovascular side effects of α2-agonists.

Table 1: In Vitro Receptor Selectivity of Vatinoxan Hydrochloride

ParameterValue
α2:α1 Receptor Occupancy Ratio105:1

As a hydrophilic molecule, vatinoxan has a limited ability to cross the blood-brain barrier. magonlinelibrary.commagonlinelibrary.com This property is central to its peripheral selectivity. Studies in rats and marmosets have shown that concentrations of vatinoxan in the central nervous system (CNS) remain significantly lower than in the plasma. avma.org This restricted CNS penetration ensures that vatinoxan's antagonistic effects are primarily exerted on peripheral tissues, leaving the centrally mediated sedative and analgesic effects of α2-agonists largely intact. avma.org This cellular-level partitioning is a key aspect of its safety and efficacy profile, allowing for the separation of desired central effects from undesired peripheral effects.

In Vivo Animal Model Studies

The majority of preclinical research on vatinoxan has been conducted in in vivo animal models, with a strong focus on canines, to evaluate its physiological effects when co-administered with α2-adrenoceptor agonists.

Canine models have been instrumental in demonstrating the clinical potential of vatinoxan to mitigate the adverse effects of α2-agonist-induced sedation.

The co-administration of vatinoxan with α2-agonists like medetomidine has been shown to significantly attenuate the negative cardiovascular effects typically associated with these sedatives. ctfassets.netavma.org Alpha-2 agonists are known to cause a biphasic cardiovascular response, characterized by initial vasoconstriction leading to hypertension and a reflex bradycardia, followed by a decrease in cardiac output. vasg.org

Preclinical studies in dogs have consistently demonstrated that vatinoxan mitigates these effects. When administered with medetomidine, vatinoxan helps to maintain cardiovascular function closer to normal physiological ranges. ctfassets.net Specifically, it has been shown to lead to a higher heart rate, and a lower systemic vascular resistance index compared to medetomidine administered alone. avma.orgnih.gov Consequently, cardiac output is better preserved in dogs receiving the combination of vatinoxan and an α2-agonist. ctfassets.netnih.gov For instance, one study reported that cardiac output was 47-96% lower in dogs receiving only medetomidine compared to those receiving a medetomidine-vatinoxan combination. nih.gov This improvement in hemodynamic function is a key finding of the preclinical research. avma.org

Table 2: Hemodynamic Effects of Medetomidine With and Without Vatinoxan in Dogs

ParameterMedetomidine (MED) AloneMedetomidine + Vatinoxan (MVX)
Heart Rate Significantly LowerHigher than MED group
Mean Arterial Blood Pressure Initially IncreasedLower than MED group
Cardiac Output Significantly ReducedHigher than MED group
Systemic Vascular Resistance IncreasedLower than MED group

Note: This table represents a qualitative summary of findings from multiple studies.

While vatinoxan effectively counteracts the peripheral effects of α2-agonists, its impact on the centrally mediated sedative effects is more nuanced. Due to its limited ability to cross the blood-brain barrier, vatinoxan does not substantially reverse the sedation induced by α2-agonists. avma.org However, it can influence the pharmacokinetics of the co-administered agonist, which in turn affects the characteristics of sedation. magonlinelibrary.com

Following intramuscular injection, the co-administration of vatinoxan has been observed to hasten the onset of sedation. magonlinelibrary.comhelsinki.fi This is likely due to vatinoxan mitigating the local vasoconstriction at the injection site, leading to faster absorption of the α2-agonist. helsinki.fi Studies have shown that the time to onset of adequate sedation is shorter in dogs receiving a medetomidine-vatinoxan combination compared to those receiving dexmedetomidine alone. nih.gov

Conversely, the duration of sedation is often shortened when vatinoxan is used. magonlinelibrary.comhelsinki.fi This is attributed to the improved cardiovascular performance, including increased cardiac output, which leads to a higher clearance and an increased volume of distribution of the α2-agonist. avma.org The quality of sedation is generally considered reliable and adequate for minor procedures, even with the shortened duration. helsinki.fi

Table 3: Effects of Vatinoxan on Sedation Characteristics in Canine Models

Sedation ParameterEffect of Vatinoxan Co-administration
Onset of Sedation Faster onset of sedation observed. magonlinelibrary.comnih.gov
Duration of Sedation Shorter duration of sedation due to altered pharmacokinetics of the co-administered α2-agonist. magonlinelibrary.comhelsinki.fi
Quality of Sedation Generally maintained, providing reliable clinical sedation. helsinki.fi Centrally mediated sedative effects are not substantially reversed. avma.org

Canine Models of Alpha-2 Agonist Co-administration

Antinociceptive Efficacy Assessment

Preclinical research has been conducted to determine if the co-administration of this compound affects the antinociceptive efficacy of α2-adrenoceptor agonists. A study in a canine model was designed to assess whether concurrent vatinoxan administration would alter the antinociceptive effects of medetomidine at doses that provide similar circulating concentrations of dexmedetomidine as when medetomidine is administered alone. nih.govhelsinki.fi In this randomized crossover trial, eight healthy Beagles received three different intravenous treatments: medetomidine alone (M20), a combination of medetomidine and vatinoxan (M20V400), and a higher dose combination of medetomidine and vatinoxan (M40V800) designed to achieve plasma dexmedetomidine concentrations equivalent to the medetomidine-only group. nih.govhelsinki.fi

The assessment of antinociception was twofold, evaluating both visceral and somatic responses. The results indicated that the visceral antinociceptive effects of medetomidine were not substantially diminished by the co-administration of vatinoxan, particularly when the plasma concentrations of dexmedetomidine were equivalent to those produced by medetomidine alone. nih.gov Specifically, the visceral antinociceptive effects of the M40V800 treatment were found to be noninferior to those of the M20 treatment. nih.gov For somatic antinociception, the effects of the M20V400 treatment at 10 minutes post-injection, and the M40V800 treatment at both 10 and 55 minutes post-injection, were also found to be noninferior to the effects produced by medetomidine alone. nih.gov Throughout the study, there were no significant differences in sedation scores, visceral nociception measurements, or somatic nociception measurements among the different treatment groups at the various time points. nih.gov

Gastrointestinal Motility Effects

The impact of this compound on gastrointestinal motility, particularly in the context of α2-adrenoceptor agonist administration, has been a key area of preclinical investigation. In a study involving a long-lasting detomidine (B1200515) infusion in horses, the effects of vatinoxan on gastrointestinal function were evaluated. researchgate.net Eight horses were subjected to two separate four-hour infusions in a randomized, blinded crossover design: one with detomidine alone (DET) and another with a combination of detomidine and vatinoxan (DET + VAT). helsinki.fi

Several parameters of gastrointestinal motility were monitored. The borborygmi score, an indicator of intestinal sounds, was found to be significantly higher during the infusion with the detomidine and vatinoxan combination and for the hour following, compared to the detomidine-only infusion. helsinki.fi Furthermore, the cumulative weight of feces passed was significantly greater in the horses treated with the combination of detomidine and vatinoxan within the first eight hours after the infusion ended. helsinki.fi While the horses in the DET + VAT group passed more feces in the initial period post-infusion, the expulsion of administered plastic marker balls was noted to be faster in the horses that received only detomidine. helsinki.fi These findings suggest that vatinoxan may improve certain aspects of gastrointestinal motility in horses that are being treated with a continuous detomidine infusion. researchgate.net

Equine Models

Cardiovascular Function During Constant Rate Infusion of Agonists

The effects of this compound on cardiovascular function in equine models during constant rate infusion (CRI) of α2-adrenoceptor agonists have been investigated in experimental settings. In one such study, six healthy horses were administered medetomidine hydrochloride with and without this compound, followed by a 60-minute CRI of medetomidine. nih.gov Key cardiovascular variables were monitored, revealing that vatinoxan mitigated some of the cardiovascular effects of medetomidine. nih.gov

Initially, the heart rate was significantly lower and the mean arterial blood pressure was significantly higher in the horses that received medetomidine alone compared to those that received medetomidine with vatinoxan. nih.gov For instance, at 10 minutes into the study, the cardiac index was lower and the systemic vascular resistance was higher with medetomidine alone than with the combination of medetomidine and vatinoxan. nih.gov These results indicate that vatinoxan administered with a loading dose of medetomidine improved cardiovascular function during the medetomidine CRI in healthy, standing horses. nih.govnih.gov

Another study in anesthetized horses receiving a medetomidine CRI alongside isoflurane (B1672236) anesthesia showed that premedication with vatinoxan led to hypotension, requiring more dobutamine (B195870) to maintain normal blood pressure. nih.gov However, despite the lower arterial blood pressures, the cardiac index and oxygen delivery index were significantly less decreased in the vatinoxan-treated group compared to the group receiving medetomidine alone. nih.gov

Gastrointestinal Function Assessment

In equine models, the assessment of gastrointestinal function in the presence of this compound during α2-adrenoceptor agonist administration has yielded significant findings. A study involving six healthy horses investigated the effects of vatinoxan on gastrointestinal motility during a constant-rate infusion of medetomidine. nih.govnih.gov The results showed that the reduction in borborygmi (intestinal sounds) typically caused by medetomidine was attenuated by the concurrent administration of vatinoxan. nih.gov This suggests that vatinoxan helped to improve gastrointestinal motility. nih.gov

Table 1: Effects of Vatinoxan on Gastrointestinal Function in Horses During Detomidine Infusion

Parameter Detomidine Only (DET) Detomidine + Vatinoxan (DET + VAT) p-value
Borborygmi Score Lower Significantly Higher < 0.05
Cumulative Fecal Weight (first 8h post-infusion) 2.85 kg (1.7–6.6) 6.25 kg (3.52–8.65) 0.007
Plastic Ball Expulsion (AUC12–72) Faster (3928 ± 1620) Slower (2460 ± 1199) 0.02

Data presented as median (range) or mean ± standard deviation. AUC represents the area under the cumulative number of expelled balls-time curve.

Influence on Anesthetic Requirements (e.g., minimum alveolar concentration)

While specific studies on the influence of this compound on the minimum alveolar concentration (MAC) in equine models are not detailed in the provided search results, research in other preclinical models, such as canines, offers valuable insights. The MAC is a standard measure of the potency of inhaled anesthetics. westernu.edu A study in six Beagle dogs was conducted to determine the effects of combined infusions of vatinoxan and dexmedetomidine on the MAC of sevoflurane (B116992). nih.gov

The study found that dexmedetomidine alone significantly reduced the sevoflurane MAC by 67%. nih.gov However, the addition of vatinoxan at both low and high doses attenuated this MAC-sparing effect, reducing it to 57% and 43%, respectively. nih.gov This attenuation of the MAC-sparing effect was accompanied by a reduction in the plasma concentrations of dexmedetomidine. nih.gov Despite the reduction in the anesthetic-sparing properties of dexmedetomidine, the co-administration of vatinoxan led to an improvement in cardiovascular function. nih.gov These findings suggest that while vatinoxan may increase the requirement for inhalant anesthetic when used with an α2-adrenoceptor agonist, it can also improve cardiovascular stability. nih.gov

Ischemia-Reperfusion Injury Modulation

The potential for this compound to modulate ischemia-reperfusion injury in equine models has been the subject of preclinical investigation. A study was designed to determine if vatinoxan would abolish the protective preconditioning effect of dexmedetomidine on experimental ischemia-reperfusion injury in the equine small intestine. mdpi.comnih.gov This prospective, randomized experimental trial involved twelve horses, which were divided into two groups. One group received a bolus and a constant rate infusion of dexmedetomidine (Group Dex), while the other group received dexmedetomidine along with a bolus and CRI of vatinoxan (Group DexV). mdpi.com

Jejunal ischemia was induced for 90 minutes, followed by a 30-minute reperfusion period. mdpi.com Mucosal damage was assessed through a semiquantitative scoring system and by counting apoptotic cells. mdpi.comnih.gov The key finding of this study was that antagonizing the peripheral α2-adrenoceptors with vatinoxan did not negatively impact the preconditioning effect of dexmedetomidine. mdpi.com In fact, the group that received both dexmedetomidine and vatinoxan exhibited less mucosal injury during the reperfusion phase compared to the group that received dexmedetomidine alone. mdpi.com This suggests that the protective effects of dexmedetomidine preconditioning are not solely mediated by the activation of peripheral α2-adrenoceptors and that the use of vatinoxan to counteract the peripheral side effects of dexmedetomidine may be beneficial without compromising its protective potential against ischemia-reperfusion injury. mdpi.com

Feline Models: Pharmacokinetic and Pharmacodynamic Characterization

In isoflurane-anesthetized feline models, the pharmacokinetics of this compound have been characterized by a low clearance and a small volume of distribution. nih.govresearchgate.net A study involving six healthy adult male neutered cats administered vatinoxan intravenously determined that a three-compartment model was the best fit for the plasma concentration data. nih.gov This research established key pharmacokinetic parameters, providing a foundation for understanding the drug's behavior in this species. nih.govresearchgate.net

The combination of vatinoxan with the alpha-2 adrenoceptor agonist dexmedetomidine is of particular interest in feline anesthesia. nih.gov The rationale is that vatinoxan, which is believed to poorly cross the blood-brain barrier in cats, can mitigate the adverse cardiovascular effects of dexmedetomidine in the periphery while preserving its desired central nervous system effects, such as sedation and anesthesia-sparing properties. nih.govcabidigitallibrary.org

ParameterTypical ValueInterindividual Variability (%)
Volume of Distribution (V1) 34 mL/kg55%
Volume of Distribution (V2) 151 mL/kg35%
Volume of Distribution (V3) 306 mL/kg18%
Metabolic Clearance 2.3 mL/min/kg34%
Intercompartmental Clearance (Q2) 42.6 mL/min/kg25%
Intercompartmental Clearance (Q3) 5.6 mL/min/kg0%
Pharmacokinetic parameters of vatinoxan in isoflurane-anesthetized cats. Data sourced from a prospective experimental study. nih.govresearchgate.net

It was noted that the presence of hypotension increased the second distribution clearance. nih.govresearchgate.net

Ovine Models: Cardiopulmonary and Metabolic Responses

Studies in ovine models have demonstrated that vatinoxan can effectively alleviate the adverse cardiopulmonary effects associated with alpha-2 adrenoceptor agonists like dexmedetomidine. unibe.chhelsinki.fi In sevoflurane-anesthetized sheep, pre-treatment with vatinoxan was shown to prevent dexmedetomidine-induced hypoxemia, bronchoconstriction, and edema. nih.gov

A prospective, randomized, crossover study investigated the effects of vatinoxan pre-treatment on sheep receiving dexmedetomidine while anesthetized with sevoflurane. unibe.chnih.gov The group receiving dexmedetomidine alone experienced a significant decrease in partial arterial oxygen tension, total dynamic compliance, and tidal volume, along with an increase in peak inspiratory pressure. nih.gov In contrast, the group pre-treated with vatinoxan showed minimal changes in these variables. nih.gov Furthermore, while dexmedetomidine alone caused a significant increase in lung density, this was not observed in the vatinoxan pre-treated group. unibe.chnih.gov

While hemodynamics were not significantly changed from baseline after dexmedetomidine administration alone, the combination with vatinoxan resulted in a significant decrease in mean arterial pressure and systemic vascular resistance from baseline, though clinical hypotension was not observed. nih.gov These findings suggest that vatinoxan mitigates the negative pulmonary and cardiovascular effects of dexmedetomidine in this model. helsinki.fisemanticscholar.orghelsinki.fi

ParameterDexmedetomidine Alone (DEX)Vatinoxan + Dexmedetomidine (VAT+DEX)
Partial Arterial Oxygen Tension (PaO2) Significantly DecreasedMinimal Change
Total Dynamic Compliance (Cdyn) Significantly DecreasedMinimal Change
Tidal Volume (VT) Significantly DecreasedMinimal Change
Peak Inspiratory Pressure (PIP) Significantly IncreasedMinimal Change
Mean Arterial Pressure (MAP) No Significant Change from BaselineSignificantly Decreased from Baseline
Systemic Vascular Resistance (SVR) No Significant Change from BaselineSignificantly Decreased from Baseline
Summary of cardiopulmonary responses in sevoflurane-anesthetized sheep. unibe.chnih.gov

Rodent Models (Rats, Mice): Sedation, Metabolic, and Anesthetic Effects

In rodent models, vatinoxan has been shown to influence both the onset of sedation and the metabolic side effects associated with alpha-2 agonists. helsinki.finih.gov A study in rats sedated with a subcutaneous combination of medetomidine, midazolam, and fentanyl found that the addition of vatinoxan significantly hastened the onset of sedation and the loss of the righting reflex. nih.gov This accelerated onset is hypothesized to be due to vatinoxan attenuating medetomidine-induced local vasoconstriction at the injection site, thereby speeding up the absorption of the concurrently administered drugs. helsinki.fi

Vatinoxan also demonstrated a significant impact on metabolic functions that are commonly altered by alpha-2 agonists. nih.gov The study reported that vatinoxan alleviated medetomidine-induced hyperglycemia and prevented the profound diuresis observed in the group that did not receive vatinoxan. helsinki.finih.gov Blood glucose concentrations in the group without vatinoxan were more than double the physiological postprandial value for rats, whereas the vatinoxan-treated group showed only a slight elevation. helsinki.fi Similarly, spontaneous urinary voiding was significantly higher without vatinoxan. nih.gov These findings suggest that vatinoxan can mitigate some of the undesirable metabolic disruptions caused by medetomidine in rats, which could be beneficial for maintaining fluid balance and metabolic stability. helsinki.firesearchgate.net

ParameterMedetomidine Combo (MMF)Medetomidine Combo + Vatinoxan (MMFV)
Onset of Sedation (mean) 12.97 min5.35 min
Loss of Righting Reflex (mean) 14.47 min6.53 min
Blood Glucose (mean) 18.3 mmol/L11.8 mmol/L
Spontaneous Urinary Voiding (median) 35.9 mL/kg/min (range)0.9 mL/kg/min (range)
Effects of Vatinoxan on sedation and metabolic parameters in rats. nih.gov

No significant differences were noted in heart rate, respiratory rate, or arterial oxygen saturation between the treatment groups. nih.gov

Porcine Models (Wild Boars): Cardiovascular Effects of Anesthesia Protocols

Preclinical research in porcine models has focused on the cardiovascular effects of vatinoxan when used with anesthetic protocols involving potent alpha-2 agonists. In a study on wild boars (Sus scrofa) anesthetized with an intramuscular combination of medetomidine-tiletamine-zolazepam, the intravenous administration of vatinoxan was investigated to counter the pronounced cardiovascular side effects of medetomidine, such as vasoconstriction and decreased cardiac output. researchgate.netnih.gov

The study, a randomized, crossover design, found that vatinoxan significantly reduced the systemic and pulmonary artery hypertension induced by the medetomidine-based anesthetic protocol. researchgate.netnih.gov Following vatinoxan administration, there were significant decreases from baseline in mean arterial pressure (MAP), mean pulmonary artery pressure (MPAP), and mean pulmonary artery occlusion pressure (MPAOP), which persisted until the end of the anesthesia. nih.gov

A significant, though transient, increase in heart rate (HR) was observed immediately following vatinoxan administration, which subsided within three minutes. nih.gov There was no significant effect of vatinoxan on cardiac output (CO) in this specific protocol. researchgate.netnih.gov These findings indicate that in the wild boar model, vatinoxan effectively counteracts the hypertensive effects of medetomidine. researchgate.net

Cardiovascular ParameterEffect of Vatinoxan Administration
Mean Arterial Pressure (MAP) Significantly Decreased
Mean Pulmonary Artery Pressure (MPAP) Significantly Decreased
Mean Pulmonary Artery Occlusion Pressure (MPAOP) Significantly Decreased
Heart Rate (HR) Significant but transient increase
Cardiac Output (CO) No significant effect
Cardiovascular effects of vatinoxan in medetomidine-tiletamine-zolazepam anesthetized wild boars. researchgate.netnih.gov

Toxicological Assessments and Safety Margin Delineation

Single-Dose and Repeat-Dose Toxicity Studies

A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific single-dose or repeat-dose toxicity studies for this compound. Such studies are crucial for characterizing the toxicological profile of a compound, identifying potential target organs, and establishing a no-observed-adverse-effect level (NOAEL). Typically, this data is generated as part of the regulatory submission process for new veterinary medicines.

Genotoxicity Evaluations (In Vitro and In Vivo)

Specific genotoxicity evaluations for this compound, such as the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay, or in vivo micronucleus assay, were not found in the reviewed public scientific literature. These assays are standard components of a preclinical safety assessment, designed to detect the potential for a compound to induce genetic mutations or chromosomal damage.

Local Irritation and Sensitization Potential

Preclinical and clinical investigations have assessed the local tolerance of this compound when administered as part of a combination injectable solution. In a field study involving the administration of Zenalpha® (a combination of medetomidine and vatinoxan hydrochlorides), local reactions at the intramuscular injection site were observed in the target species, dogs. The majority of dogs in both the investigational group (receiving vatinoxan) and the control group experienced no or only mild reactions. However, a higher incidence of moderate to severe reactions was noted in the group receiving the vatinoxan combination compared to the control group. These reactions were characterized by behaviors such as movement, vocalization, or specific attention paid to the injection site. fda.gov

Detailed findings on injection site reactions from the field study are summarized below.

Table 1: Observed Injection Site Reactions in Dogs

Reaction Severity Zenalpha® Group (medetomidine and vatinoxan) Control Group (dexmedetomidine)
No Reaction/Mild Reaction Majority of dogs Majority of dogs
Moderate/Severe Reaction Higher incidence observed Lower incidence observed

This table is based on comparative data from a field effectiveness study; specific percentages were not provided in the source document. fda.gov

Standard preclinical dermal and ocular irritation or skin sensitization studies in laboratory models like rabbits or guinea pigs were not detailed in the available regulatory assessments.

Reproductive and Developmental Safety Considerations

The safety of this compound in breeding, pregnant, or lactating animals has not been established. europa.eu According to the European Medicines Agency (EMA) assessment report for the combination product containing vatinoxan, specific preclinical studies to evaluate its effects on reproduction and development have not been conducted. europa.eu

This includes the full range of studies typically performed to assess the potential for adverse effects on fertility, embryofetal development, and pre- and postnatal development (ICH S5 guideline studies). europa.eufda.gov In the absence of these data, regulatory agencies have concluded that the potential risk is unknown. europa.eu

Consequently, the use of vatinoxan is not recommended in animals intended for breeding or in those that are pregnant or lactating. europa.eueuropa.eu Warnings are also issued for pregnant women to exercise special caution when administering the product to avoid accidental self-injection, due to the potential for uterine contractions and decreased fetal blood pressure. europa.eu

| Pre- and Postnatal Development | Not Conducted | Safety has not been established in lactating animals. europa.eu |

Information sourced from the CVMP assessment report for Zenalpha (EMEA/V/C/005465/0000). europa.eu

Clinical Research and Therapeutic Applications of Vatinoxan Hydrochloride

Multi-center Clinical Efficacy Trials in Target Species

Vatinoxan (B1682196) hydrochloride, in combination with an alpha-2 agonist like medetomidine (B1201911), is indicated for use as a sedative and analgesic in dogs to facilitate clinical examinations, clinical procedures, and minor surgical procedures. dechra-us.comnih.gov A prospective, randomized, multi-center field study demonstrated the effectiveness of a medetomidine-vatinoxan combination (Zenalpha®) for sedation in dogs undergoing various non-painful or mildly painful procedures. nih.govfda.gov These procedures ranged from nail trims and diagnostic imaging to minor surgeries such as the removal of dermal masses and abscess drainage. dechra-us.comfda.gov

The combination product is intended to provide restraint, sedation, and analgesia for procedures lasting no more than 30 minutes. europa.eu Studies have shown that while preserving the centrally-mediated sedation, the addition of vatinoxan can hasten the onset of sedation following intramuscular injection. magonlinelibrary.comfda.gov Although the quality of sedation is generally not impacted, some research indicates that vatinoxan may be associated with a greater level of sedation. magonlinelibrary.com However, the analgesic effect provided by the combination may be shorter than the sedative effect, necessitating additional pain management as required. europa.eu

A primary therapeutic application of vatinoxan is to mitigate the significant cardiovascular side effects associated with alpha-2 adrenoceptor agonists. magonlinelibrary.comctfassets.net These agonists typically cause peripheral vasoconstriction, leading to an increase in blood pressure (hypertension) and a protective reflex decrease in heart rate (bradycardia). avma.orgctfassets.net Vatinoxan, by selectively blocking peripheral alpha-2 receptors on blood vessels, blunts these vasoconstrictive effects. ctfassets.net

Clinical trials have consistently demonstrated that the co-administration of vatinoxan with medetomidine results in cardiovascular parameters that are closer to normal physiological ranges compared to medetomidine alone. ctfassets.net In a blinded, randomized, crossover study, dogs receiving a medetomidine-vatinoxan (MVX) combination showed less hypertension and bradycardia compared to those receiving only medetomidine (MED). ctfassets.net While blood pressure increased in the MED group, parameters such as heart rate, stroke volume, and cardiac output were significantly reduced. ctfassets.net Specifically, the cardiac output in dogs receiving medetomidine alone was 47% to 96% lower than in those receiving the medetomidine-vatinoxan combination. ctfassets.net

Another study investigating the effects of vatinoxan with medetomidine and butorphanol (B1668111) premedication before sevoflurane (B116992) anesthesia found that the heart rate at the beginning of surgery was significantly higher in the vatinoxan group (93 ± 23 beats per minute) compared to the non-vatinoxan group (61 ± 16 beats per minute). researchgate.netnih.gov Conversely, the mean arterial pressure was lower in the vatinoxan group (56 ± 7 mmHg) compared to the control group (78 ± 7 mmHg). researchgate.netnih.gov This highlights vatinoxan's role in preventing the profound bradycardia and hypertension typical of alpha-2 agonists. researchgate.netresearchgate.net

Table 1: Comparative Cardiovascular Effects of Medetomidine with and without Vatinoxan
Cardiovascular ParameterMedetomidine Alone (MED)Medetomidine + Vatinoxan (MVX)Reference
Heart Rate (HR)Significantly lowerHigher, closer to baseline ctfassets.netavma.org
Blood Pressure (BP)Increased (hypertension)Less pronounced increase ctfassets.netresearchgate.net
Cardiac Output (CO)47% to 96% lowerSignificantly higher ctfassets.net
Systemic Vascular Resistance (SVR)Greater vasoconstrictionLower SVR ctfassets.netavma.org

The inclusion of vatinoxan in sedation protocols has been shown to optimize recovery. By improving cardiovascular function, vatinoxan increases the clearance of the alpha-2 agonist, which can shorten the duration of its effects. magonlinelibrary.comavma.org

Post-Marketing Surveillance and Clinical Observations

Post-marketing surveillance is essential for monitoring the ongoing safety and efficacy of veterinary products in a broader population than is possible during initial clinical trials. propharmaresearch.comwww.gov.uk This process involves collecting and analyzing reports of adverse events from veterinarians and animal owners to identify any previously unrecognized risks. brilitas.com

Clinical studies and post-marketing observations have characterized certain transient physiological changes associated with the use of vatinoxan in combination with alpha-2 agonists.

Hypothermia: A decrease in body temperature is a known effect of alpha-2 agonists. In a field study, decreased body temperature was observed in both the medetomidine-vatinoxan group and a dexmedetomidine (B676) control group within 30 minutes of administration. nih.gov However, the duration of hypothermia was shorter in the vatinoxan group (up to 2 hours) compared to the control group (2-6 hours). nih.gov In this study, 51.8% of dogs in the vatinoxan group experienced a body temperature of ≤99 °F, compared to 68.1% in the control group. nih.gov

Tachycardia: An increased heart rate (tachycardia) may occur in some dogs after recovery from sedation. dechra-us.comnih.gov This was a very commonly observed finding in safety and clinical studies. europa.eu

Based on clinical trials and post-marketing reports, several adverse reactions have been documented. These events are typically transient and resolve without specific intervention.

Gastrointestinal Effects: Diarrhea and colitis have been reported as adverse reactions. ctfassets.netdechra-us.com Vomiting or nausea has been uncommonly observed. europa.eu

Musculoskeletal Effects: Muscle tremors are a reported side effect. ctfassets.netdechra-us.com Spontaneous muscle trembling or twitching can be expected in some dogs. europa.eu

The following table summarizes the adverse reactions observed in clinical studies. europa.eu

Table 2: Observed Clinical Adverse Reactions
Adverse ReactionFrequency of ObservationReference
HypothermiaVery Common europa.eu
Bradycardia (during sedation)Very Common europa.eu
Tachycardia (during recovery)Very Common europa.eu
Diarrhea/ColitisCommon europa.eu
Muscle TremorCommon europa.eu
Vomiting/NauseaUncommon europa.eu
Involuntary DefecationUncommon europa.eu

Pharmacokinetic-Pharmacodynamic Correlations in Clinical Settings

Vatinoxan hydrochloride's clinical utility is fundamentally linked to its distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties. Its primary characteristic is that of a peripherally selective alpha-2 adrenoceptor antagonist. avma.orgmagonlinelibrary.commagonlinelibrary.com Due to its relatively low lipid solubility, vatinoxan has a limited ability to cross the blood-brain barrier. magonlinelibrary.commagonlinelibrary.comhelsinki.fi This pharmacokinetic property is crucial as it allows the compound to selectively block alpha-2 adrenoceptors in peripheral tissues while having minimal impact on the centrally-mediated sedative and analgesic effects of co-administered alpha-2 adrenoceptor agonists like medetomidine and dexmedetomidine. avma.orgmagonlinelibrary.com

The clinical pharmacodynamic consequence of this peripheral antagonism is the mitigation of the undesirable cardiovascular side effects associated with alpha-2 agonists. helsinki.fifda.gov These agonists typically cause vasoconstriction, leading to an initial increase in blood pressure, followed by a reflex decrease in heart rate (bradycardia) and reduced cardiac output. avma.orgmagonlinelibrary.comavma.org By blocking peripheral alpha-2 adrenoceptors on vascular smooth muscle cells, vatinoxan attenuates this vasoconstriction. avma.org

The table below summarizes key hemodynamic findings from a clinical trial in dogs premedicated for surgical procedures, comparing a medetomidine-butorphanol combination (MB) with a medetomidine-butorphanol-vatinoxan combination (MB-VATI).

ParameterGroup MB (Medetomidine + Butorphanol)Group MB-VATI (Medetomidine + Butorphanol + Vatinoxan)Key Finding
Heart Rate (HR) Significantly lowerRemained higher compared to MB groupVatinoxan attenuated the bradycardic effect of medetomidine. researchgate.net
Mean Arterial Pressure (MAP) MaintainedShowed a tendency towards hypotension during anesthesiaA clinically significant difference noted between the groups. researchgate.netnih.gov
Plasma Medetomidine Concentration LowerHigher at 10 and 30 minutes post-administrationVatinoxan appeared to affect the initial distribution and concentration of medetomidine. researchgate.net

Similarly, studies in horses have shown that vatinoxan can alleviate the cardiovascular and gastrointestinal depression caused by a constant rate infusion of medetomidine. nih.gov In one study, horses receiving medetomidine with vatinoxan (MED+V) had significantly higher heart rates and lower mean arterial blood pressure initially, along with a higher cardiac index and lower systemic vascular resistance compared to horses receiving only medetomidine (MED). nih.gov This demonstrates vatinoxan's ability to counteract the potent peripheral effects of the alpha-2 agonist.

The correlation between plasma concentrations and clinical effects is a key aspect of vatinoxan's profile. Studies have shown that achieving certain plasma concentrations of vatinoxan is necessary to effectively antagonize the peripheral effects of dexmedetomidine. nih.gov Interestingly, the presence of vatinoxan can alter the plasma concentrations of the co-administered agonist. In one canine study, plasma dexmedetomidine concentrations were lower in the group that also received vatinoxan, which correlated with a faster and more complete recovery from sedation after reversal with atipamezole (B1667673). avma.orgnih.gov Conversely, another study found that plasma medetomidine concentrations were initially higher when administered with vatinoxan. researchgate.net These findings suggest that by altering hemodynamic parameters like muscle blood flow, vatinoxan can influence the absorption and distribution of concurrently administered drugs. helsinki.fi

The table below presents data from a crossover study in Beagles, comparing treatments with medetomidine (MED) alone versus a medetomidine-vatinoxan combination (MEDVAT), followed by atipamezole administration.

ParameterMED TreatmentMEDVAT TreatmentCorrelation and Clinical Relevance
Heart Rate (HR) prior to reversal LowerHigherVatinoxan maintained a higher heart rate, counteracting medetomidine-induced bradycardia. avma.org
Cardiac Index (CI) LowerHigherThe MEDVAT group showed better cardiovascular function. avma.orgnih.gov
Systemic Vascular Resistance Index (SVRI) HigherLowerVatinoxan's vasodilatory effect reduced the systemic vascular resistance caused by medetomidine. avma.orgnih.gov
Plasma Dexmedetomidine Concentration HigherLowerCo-administration of vatinoxan resulted in lower plasma levels of the active agonist enantiomer. avma.orgnih.gov
Recovery from Sedation Slower, with relapsesFaster and more completeThe altered PK/PD profile with vatinoxan facilitated a more effective and sustained reversal of sedation. avma.orgnih.gov

Q & A

Q. What is the mechanism of action of vatinoxan hydrochloride, and how does it differentiate from central α2-adrenergic antagonists?

this compound is a peripheral α2-adrenergic receptor antagonist that selectively blocks peripheral receptors without crossing the blood-brain barrier, thereby avoiding central nervous system (CNS) effects like sedation. This distinction is critical in experimental designs targeting cardiovascular side effects of α2-agonists (e.g., medetomidine). To confirm peripheral selectivity, researchers should compare pharmacokinetic data (e.g., plasma protein binding, BBB permeability assays) and utilize receptor-binding studies in isolated tissues or in vivo models .

Q. Which experimental models are most suitable for studying vatinoxan’s cardiovascular effects?

Large animal models (e.g., dogs, sheep, elk) are preferred due to their physiological similarity to humans in cardiovascular responses. For example, in Rocky Mountain elk, vatinoxan reversed medetomidine-induced bradycardia and hypertension while maintaining immobilization efficacy. Researchers should incorporate continuous monitoring of heart rate, blood pressure, and arterial oxygen saturation (SpO₂) during such studies .

Q. How should safety protocols be designed for in vivo studies involving this compound?

Follow OSHA Hazard Communication Standard guidelines (29 CFR 1910.1200) for handling laboratory chemicals. Include emergency measures for skin/eye contact (15-minute flushing with water), oxygen supplementation for hypoxemia, and ethical oversight for animal welfare. Dose-response studies are essential to mitigate risks like hypotension .

Q. What pharmacokinetic parameters are critical for optimizing vatinoxan dosing in experimental settings?

Key parameters include plasma half-life, volume of distribution, and receptor-binding affinity. For instance, in dogs, a 3:1 vatinoxan-to-medetomidine ratio (mg/mg) effectively counteracted hypertension without altering sedation. Use LC-MS/MS for precise plasma concentration measurements and compartmental modeling to predict dosing intervals .

Q. Can vatinoxan reverse α2-agonist-induced side effects without affecting sedation?

Yes. Studies in sheep and dogs demonstrated that vatinoxan alleviates cardiovascular effects (e.g., hypertension, bradycardia) while preserving sedation levels. To validate this, use blinded scoring systems for sedation depth and paired statistical tests (e.g., Wilcoxon signed-rank) to isolate cardiovascular outcomes .

Advanced Research Questions

Q. How to design experiments isolating vatinoxan’s peripheral action from potential CNS effects?

Employ methods such as:

  • Radiolabeled tracer studies to quantify BBB penetration.
  • Electrophysiological recordings in vagus nerve preparations to assess peripheral autonomic modulation.
  • Knockout models lacking central α2-receptors to confirm mechanism specificity. Reference: .

Q. How to address contradictions in vatinoxan’s effects on blood pressure across species?

In elk, vatinoxan caused a significant blood pressure drop, while in dogs, it stabilized hemodynamics. To resolve this, conduct species-specific dose-response curves and evaluate receptor subtype expression (α2A vs. α2B) via qPCR or immunohistochemistry. Multivariate regression can identify confounding variables like anesthesia protocols .

Q. What methodological challenges arise when measuring vatinoxan’s impact on respiratory parameters?

Hypoxemia induced by α2-agonists complicates respiratory analysis. Mitigate this by:

  • Administering intratracheal oxygen uniformly across groups.
  • Using arterial blood gas (ABG) analysis for PaO₂/PaCO₂ quantification.
  • Applying mixed-effects models to adjust for oxygen supplementation variability .

Q. How to optimize vatinoxan combination therapies with other reversal agents (e.g., tolazoline)?

In elk, tolazoline (2 mg/kg IM) showed no significant effect, whereas vatinoxan (3 mg/mg medetomidine IV) increased heart rate. Design factorial experiments to test interactions between agents and use response surface methodology (RSM) to identify synergistic/antagonistic effects .

Q. What validation strategies ensure reproducibility in vatinoxan receptor-binding assays?

  • Use radioligand displacement assays (e.g., [³H]-RX821002 for α2-receptors).
  • Validate purity via HPLC (>98% by UV absorbance) and structural integrity via NMR.
  • Include positive controls (e.g., atipamezole) and negative controls (vehicle-only) in dose-response curves .

Methodological Guidelines

  • Data Analysis : Use non-parametric tests (e.g., Friedman test) for non-normal distributions in small-sample animal studies. For large datasets, apply false discovery rate (FDR) correction to minimize Type I errors .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/MEDLINE and avoid non-validated sources (e.g., ) .

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Vatinoxan hydrochloride

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